Chlorophyll B

概要

説明

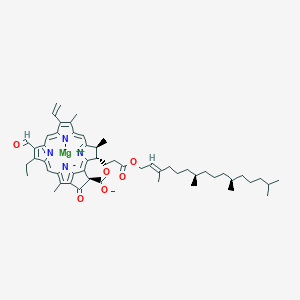

Chlorophyll B is a type of chlorophyll found primarily in green plants, algae, and some bacteria. It plays a crucial role in photosynthesis by absorbing light energy, particularly in the blue and red-orange wavelengths, and transferring it to Chlorophyll A for energy conversion. This compound is more soluble in polar solvents due to its carbonyl group and is green in color .

準備方法

Synthetic Routes and Reaction Conditions: Chlorophyll B can be synthesized through the oxygenation of Chlorophyll A. This reaction involves the enzyme chlorophyllide a oxygenase, which converts the 7-methyl group of Chlorophyll A to a formyl group, resulting in this compound . The reaction uses molecular oxygen and is catalyzed by chlorophyllide a oxygenase, which contains mononuclear iron and Rieske iron-sulfur centers .

Industrial Production Methods: Large-scale preparation of chlorophylls, including this compound, can be achieved using dioxane precipitation and column chromatography. This method involves the selective interaction of chlorophylls with dioxane in the presence of water, followed by separation using diethylaminoethyl-Toyopearl and Sepharose CL-6B . These techniques are effective and do not require elaborate facilities or expensive reagents.

化学反応の分析

Types of Reactions: Chlorophyll B undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the carbonyl group makes it more reactive in polar solvents compared to Chlorophyll A .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using molecular oxygen in the presence of chlorophyllide a oxygenase.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles that target the carbonyl group.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as pheophytin B and chlorophyllide B .

科学的研究の応用

Photosynthesis Efficiency

Role in Light Harvesting:

Chlorophyll B is integral to the light-harvesting complexes in plants. It absorbs light at wavelengths that chlorophyll A cannot, thereby broadening the spectrum of light that can be utilized for photosynthesis. Research indicates that plants with enhanced this compound production can adapt better to low-light conditions, improving growth rates under such circumstances .

Impact on Crop Yield:

Studies have shown that genetically modifying crops to increase this compound levels can lead to improved photosynthetic efficiency and higher yields. For instance, tomato plants engineered for higher this compound content demonstrated better adaptation to low-light environments, indicating potential for indoor and protected cultivation systems .

Health Benefits

Antioxidant Properties:

this compound exhibits significant antioxidant activity, which may contribute to health benefits such as reducing oxidative stress in cells. This property makes it a candidate for research into dietary supplements aimed at improving health outcomes related to oxidative damage .

Potential Anti-Cancer Effects:

Research suggests that this compound may possess anti-cancer properties due to its ability to bind with carcinogens and facilitate their excretion from the body. Studies have indicated that chlorophyll derivatives can inhibit the growth of cancer cells in vitro and may play a role in cancer prevention strategies .

Environmental Applications

Bioremediation:

this compound is being investigated for its potential role in bioremediation efforts. Its ability to absorb light and convert it into chemical energy can be harnessed in engineered systems designed to clean up contaminated environments through enhanced photosynthetic processes .

Sustainable Agriculture:

The utilization of this compound-rich plant materials can contribute to sustainable agricultural practices. By minimizing waste from crop residues rich in chlorophyll, farmers can improve soil health and promote a circular economy within agricultural systems .

Case Studies

作用機序

Chlorophyll B absorbs light energy in the blue and red-orange range, where Chlorophyll A is less efficient. It then transfers this energy to Chlorophyll A for conversion into chemical energy . The stronger coordination bonds between the magnesium atom in this compound and amino acid sidechain ligands in chlorophyll-binding proteins enhance the import into the chloroplast and assembly of light-harvesting complexes .

類似化合物との比較

Chlorophyll A: The primary pigment in photosynthesis, absorbing light mainly in the blue and red regions.

Chlorophyll C: Found in various algae, with a different absorption spectrum and function.

Chlorophyll D and E: Found in some algae and cyanobacteria, with unique absorption properties.

Uniqueness: Chlorophyll B is unique due to its ability to absorb light in the blue and red-orange wavelengths, complementing Chlorophyll A and enhancing the overall efficiency of photosynthesis. Its solubility in polar solvents and the presence of a carbonyl group also distinguish it from other chlorophylls .

特性

CAS番号 |

519-62-0 |

|---|---|

分子式 |

C55H71MgN4O6+ |

分子量 |

908.5 g/mol |

IUPAC名 |

magnesium;(Z)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate |

InChI |

InChI=1S/C55H72N4O6.Mg/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h12,25,27-33,36,40,51,58,60H,1,13-24,26H2,2-11H3;/q;+2/p-1/b34-25+,41-30-,43-27?,44-28?,45-29?,52-50?;/t32-,33-,36+,40+,51-;/m1./s1 |

InChIキー |

NNYWBGMCKKVJOI-PUIFDSBKSA-M |

SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C=O.[Mg+2] |

異性体SMILES |

CCC\1=C2C=C3C(=C4C(=O)[C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=CC(=N2)/C1=C\[O-])C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C4=N3)C(=O)OC)C.[Mg+2] |

正規SMILES |

CCC1=C2C=C3C(=C4C(=O)C(C(=C5C(C(C(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)C.[Mg+2] |

Key on ui other cas no. |

519-62-0 |

同義語 |

chlorophyll b |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of chlorophyll b?

A1: The molecular formula of This compound is C55H70MgN4O6, and its molecular weight is 907.49 g/mol. []

Q2: How does the absorption spectrum of this compound differ from chlorophyll a?

A2: While both chlorophyll a and b absorb light in the red and blue regions of the electromagnetic spectrum, This compound exhibits an absorption peak at a slightly shorter wavelength in the red region (around 650 nm) compared to chlorophyll a (around 665 nm). This difference allows plants to utilize a broader range of light for photosynthesis. [, ]

Q3: How can researchers differentiate between chlorophyll a and b using spectroscopic techniques?

A3: Spectrophotometry is commonly employed to differentiate and quantify chlorophyll a and b. The absorbance of a chlorophyll extract is measured at specific wavelengths (663 nm and 645 nm) where the absorption characteristics of the two chlorophylls differ. Using established formulas, the concentrations of chlorophyll a and b can be calculated from these absorbance values. [, ]

Q4: What is the primary role of this compound in photosynthesis?

A4: This compound acts as an accessory pigment, capturing light energy and transferring it to chlorophyll a within the light-harvesting complexes of photosystems. This energy transfer ultimately fuels the conversion of light energy into chemical energy during photosynthesis. [, , ]

Q5: What happens to the energy absorbed by this compound?

A5: This compound primarily transfers the absorbed energy to chlorophyll a via resonance energy transfer. This energy is then funneled to the reaction center of the photosystem where it initiates charge separation and electron transport, the key steps in converting light energy into chemical energy. []

Q6: How does this compound contribute to the efficiency of light harvesting in plants?

A6: By absorbing light at wavelengths where chlorophyll a absorbs less efficiently, This compound broadens the range of light utilized for photosynthesis. This allows plants to capture a greater portion of the incident sunlight, increasing their overall light-harvesting capacity. [, ]

Q7: What are the consequences of this compound deficiency in plants?

A7: Plants lacking This compound, like certain barley mutants, often exhibit a pale green color and reduced photosynthetic efficiency, particularly at low light intensities. This is due to a smaller antenna size for capturing light energy and potentially altered energy distribution between photosystems. [, ]

Q8: How does this compound deficiency impact the structure of chloroplasts?

A8: Studies on this compound-deficient mutants revealed significant alterations in chloroplast structure. These changes include a reduction in the stacking of thylakoid membranes (grana) and modifications in the composition and organization of chlorophyll-binding proteins within the photosynthetic membranes. [, ]

Q9: Can plants with this compound deficiency still grow and survive?

A9: While severe this compound deficiency can be lethal, some mutants can survive, albeit with reduced growth rates and altered photosynthetic characteristics. These plants may require higher light intensities for optimal growth and exhibit reduced efficiency in utilizing light energy, particularly at low light levels. [, ]

Q10: Which enzyme is responsible for the biosynthesis of this compound from chlorophyll a?

A10: Chlorophyllide a oxygenase (CAO) catalyzes the conversion of chlorophyll a to This compound by oxidizing a methyl group on the chlorophyll a molecule to a formyl group. [, ]

Q11: How is this compound biosynthesis regulated in response to environmental conditions?

A11: The activity and stability of CAO, the key enzyme in This compound synthesis, are regulated by environmental factors like light intensity. This regulation ensures an optimal balance of chlorophyll a and b for efficient light harvesting under varying light conditions. [, , ]

Q12: What role does this compound play in the regulation of its own biosynthesis?

A12: This compound participates in a feedback mechanism that regulates the stability of CAO. Increased This compound levels can trigger the degradation of CAO, thereby controlling its own biosynthesis and maintaining a balanced chlorophyll a/b ratio. [, ]

Q13: What are some current research areas focusing on this compound?

A13: Ongoing research on this compound encompasses diverse areas including:

- Studying the role of this compound in the adaptation of plants to different light environments. [, , , , ]

Q14: What is the significance of studying this compound in the context of climate change?

A14: Understanding the role of This compound in photosynthetic acclimation to environmental stresses like drought and high light is crucial in the face of climate change. By unraveling the mechanisms governing this compound biosynthesis and its interplay with photosynthetic efficiency, researchers aim to develop crops better equipped to withstand and thrive under changing environmental conditions. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。